(Z)-p-Coumarate hexadecyl

Anticancer Apoptosis Structure-Activity Relationship

(Z)-p-Coumarate hexadecyl (CAS 150113-06-7), systematically hexadecyl (Z)-3-(4-hydroxyphenyl)acrylate, is a lipophilized phenolic ester derived from p-coumaric acid and hexadecanol (C16:0). It belongs to the alkyl p-coumarate class.

Molecular Formula C25H40O3
Molecular Weight 388.58
CAS No. 150113-06-7
Cat. No. B600275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-p-Coumarate hexadecyl
CAS150113-06-7
Molecular FormulaC25H40O3
Molecular Weight388.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of (Z)-p-Coumarate Hexadecyl (CAS 150113-06-7)


(Z)-p-Coumarate hexadecyl (CAS 150113-06-7), systematically hexadecyl (Z)-3-(4-hydroxyphenyl)acrylate, is a lipophilized phenolic ester derived from p-coumaric acid and hexadecanol (C16:0). It belongs to the alkyl p-coumarate class [1]. This compound is distinguished from its trans (E) isomer by the cis configuration of the propenoate double bond, which influences its physicochemical properties and biological interactions. It is a naturally occurring secondary metabolite identified in the latex of sweetpotato (Ipomoea batatas) and other Convolvulaceae species, where Z-isomer levels are approximately 1/10 to 1/20 of the corresponding E-isomer [2]. The compound is primarily utilized as a research tool in anticancer, antioxidant, encapsulation, and plant-insect interaction studies.

Why Generic Alkyl p-Coumarates Cannot Replace (Z)-p-Coumarate Hexadecyl (CAS 150113-06-7)


Generic substitution within the alkyl p-coumarate class is scientifically unsound because biological activity is acutely dependent on both alkyl chain length and double-bond geometry. The hexadecyl (C16) ester exhibits a distinct chain-length-dependent cytotoxicity profile: its IC₅₀ of 0.301 μM against MOLT-4 leukemia cells is 2.45-fold less potent than the tetradecyl (C14) analog (0.123 μM) but far exceeds inactive short-chain or parental acid [1]. The Z-configuration further differentiates this compound, as sweetpotato weevil resistance correlates specifically with Z-isomer concentrations (R² = 0.71 for C16 Z-ester) [2]. Additionally, hexadecyl p-coumarate uniquely enables amylose inclusion complex formation—a property the parent p-coumaric acid entirely lacks—while the octadecyl (C18) analog shows nematode-repellent activity absent in the C16 ester [3]. These interdependent structural determinants preclude simple interchange.

Quantitative Differentiation Evidence for (Z)-p-Coumarate Hexadecyl (CAS 150113-06-7)


Selective Cytotoxicity Against MOLT-4 Leukemia Cells: Hexadecyl vs. Tetradecyl p-Coumarate

Hexadecyl p-coumarate (1d) exhibits selective cytotoxicity against MOLT-4 human lymphoblastic leukemia cells with an IC₅₀ of 0.301 ± 0.069 μM [1]. This is 2.45-fold less potent than the tetradecyl analog (1c, IC₅₀ = 0.123 ± 0.012 μM) but dramatically more active than the parent p-coumaric acid, which showed no activity at comparable concentrations [1]. The hexadecyl ester also induced significant apoptosis with sub-G1 cell accumulation and caspase-3 activation [1]. Importantly, these p-coumarate esters were several times less effective against non-cancerous NIH/3T3 fibroblast cells, indicating selective cytotoxicity [1]. The chain-length specificity demonstrates that the C16 ester occupies a distinct potency window between the more potent C14 and the less characterized C18 analogs.

Anticancer Apoptosis Structure-Activity Relationship

Photostability Enhancement via Amylose Inclusion Complex: Hexadecyl p-Coumarate vs. Parent p-Coumaric Acid

Hexadecyl p-coumarate (HC), but not the parent p-coumaric acid (CA), forms an inclusion complex with amylose [1]. When complexed with amylose, HC exhibited 90% retention after 72 hours of direct UV irradiation, which is double the 43% retention observed for uncomplexed CA (P < 0.05) [1]. This photostability enhancement is a direct consequence of the lipophilization strategy: CA alone cannot penetrate the helical cavity of amylose, while the hexadecyl chain facilitates complex formation [1]. The amylose-HC complex also showed higher release rates of CA during in vitro simulated gastric and intestinal digestion, indicating improved bioaccessibility [1].

Encapsulation Photostability Functional Food

Z-Isomer Specific Correlation with Sweetpotato Weevil Resistance

In sweetpotato latex, the concentration of (Z)-hexadecyl p-coumarate correlates with the leaf feeding index for the sweetpotato weevil (Cylas formicarius) with an R² of 0.71 [1]. This correlation is specific to the Z-isomer; the Z-esters are found at 1/10 to 1/20 the level of the corresponding E-isomers, yet insect resistance correlates only with Z-ester concentrations [1]. In contrast, octadecyl (Z)-p-coumarate showed a stronger correlation (R² = 0.98) [1], while eicosyl (Z)-p-coumarate correlated with R² = 0.96 [1]. This demonstrates an alkyl-chain-length-dependent and isomer-specific chemotype relevant to insect resistance breeding.

Plant–Insect Interaction Crop Protection Chemotype

Amylose Inclusion Complex Formation: Hexadecyl p-Coumarate vs. Parent p-Coumaric Acid

Parent p-coumaric acid (CA) cannot be encapsulated into the helical cavity of amylose, necessitating a lipophilization strategy [1]. The synthesized hexadecyl p-coumarate (HC) successfully formed an amylose inclusion complex, confirmed by differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier transform infrared (FTIR) spectroscopy [1]. The complexation was evidenced by characteristic V-type XRD patterns and endothermic DSC transitions absent in physical mixtures [1]. This unique complexation capability is not shared by CA or shorter-chain alkyl coumarates that lack sufficient hydrophobic interaction with the amylose helix.

Molecular Encapsulation X-ray Diffraction Differential Scanning Calorimetry

Anti-Adhesive Activity Against Uropathogenic E. coli (E-Isomer Data; Z-Isomer Class Inference)

(E)-hexadecyl-3-(4-hydroxyphenyl)-acrylate (hexadecyl coumaric acid ester) was identified as the bioactive principle responsible for inhibiting uropathogenic E. coli (UPEC) adhesion to human T24 bladder cells [1]. Bioassay-guided fractionation of an A. repens acetone extract (active at >250 μg/mL) isolated this compound [1]. Synthetic structural analogs confirmed that a shorter alkyl chain or lack of phenolic hydroxylation abolishes anti-adhesive activity [1]. While this evidence is for the E-isomer, class-level inference suggests the Z-isomer (CAS 150113-06-7) may exhibit similar or differentiated activity due to altered molecular geometry affecting target binding.

Antiadhesive Uropathogenic E. coli Urinary Tract Infection

Antioxidant Class-Ranking: Coumarates vs. Caffeates and Ferulates in O/W Emulsion Systems

In a systematic evaluation of alkyl coumarates, caffeates, and ferulates (C1–C20), coumaric acid and its alkyl esters—including hexadecyl coumarate—exhibited low DPPH radical scavenging (<25% inhibition across 50–400 μM) [1]. The antioxidant efficacy series was caffeic acid/caffeates > ferulic acid/ferulates > coumaric acid/coumarates [1]. Medium-chain phenolipids were most efficient in o/w microemulsions using the conjugated autoxidizable triene (CAT) assay [1]. This positions (Z)-p-coumarate hexadecyl as a relatively weak radical scavenger compared to caffeates, but the lipophilic tail enhances its interfacial localization in emulsion systems—a physicochemical property distinct from the parent acid.

Antioxidant Emulsion Radical Scavenging

Procurement-Relevant Application Scenarios for (Z)-p-Coumarate Hexadecyl (CAS 150113-06-7)


Anticancer SAR Studies: Alkyl Chain Length Optimization Against MOLT-4 Leukemia

Researchers investigating structure–activity relationships (SAR) of hydroxycinnamic acid esters require the C16 hexadecyl ester to benchmark chain-length-dependent cytotoxicity. The hexadecyl analog (IC₅₀ = 0.301 μM) fills the potency gap between the more active tetradecyl (0.123 μM) and longer-chain esters, enabling dose-response modeling across C14–C18 congeners [1]. Procurement of the Z-isomer specifically ensures stereochemical consistency when comparing with plant-derived Z-ester chemotypes.

Molecular Encapsulation and Nutraceutical Delivery Platform Development

Hexadecyl p-coumarate is uniquely suited for developing amylose-based molecular encapsulation systems. Unlike the parent p-coumaric acid, which cannot penetrate the amylose helical cavity, the hexadecyl ester readily forms inclusion complexes that confer 2.09-fold enhanced photostability (90% vs. 43% retention after 72 h UV) and improved intestinal bioaccessibility [2]. This application requires the specific C16 chain length to balance hydrophobic interaction with the amylose helix and release kinetics.

Z-Isomer Chemotype Authentication in Sweetpotato Weevil Resistance Breeding

Plant breeders and chemical ecologists require authentic (Z)-hexadecyl p-coumarate as an analytical reference standard for quantifying Z-ester profiles in sweetpotato latex. The Z-isomer concentration correlates with weevil resistance (R² = 0.71), and this chemotype cannot be substituted with the more abundant E-isomer or other alkyl chain lengths, which show distinctly different correlations (octadecyl Z: R² = 0.98) [3]. Exact isomer specification (CAS 150113-06-7) is critical for reproducible HPLC quantification.

Anti-Adhesion Drug Discovery: Stereochemical Probe for UPEC Bladder Cell Interaction

The (Z)-isomer of hexadecyl p-coumarate serves as a stereochemical probe in anti-adhesion drug discovery targeting uropathogenic E. coli. The E-isomer has demonstrated anti-adhesive activity against UPEC on T24 bladder cells, with activity abolished by shorter alkyl chains or dehydroxylation [4]. The Z-isomer provides a distinct conformational geometry that can test the stereoelectronic requirements of the bacterial adhesion target.

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